molecular formula C27H26N4O2S B2441085 N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1358823-38-7

N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2441085
CAS No.: 1358823-38-7
M. Wt: 470.59
InChI Key: OSFJRTNEKVCXKC-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for scientific research.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-19-8-11-23(16-20(19)2)30-25(32)18-34-27-28-14-15-31(27)24-12-9-22(10-13-24)26(33)29-17-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJRTNEKVCXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzamide Core

The benzamide backbone is constructed via coupling between a benzoic acid derivative and benzylamine. A validated method involves using triphenylphosphine (PPh₃) and iodine (I₂) as coupling agents.

Procedure :

  • Reactants : 4-Aminobenzoic acid (1.0 equiv), benzylamine (1.2 equiv).
  • Conditions :
    • Dissolve 4-aminobenzoic acid in dichloromethane (DCM).
    • Add PPh₃ (1.1 equiv) and I₂ (1.1 equiv) at 0°C under nitrogen.
    • Introduce benzylamine dropwise, followed by triethylamine (2.0 equiv).
    • Stir at room temperature for 12 hours.
  • Workup : Purify via column chromatography (60% ethyl acetate/hexane).
  • Yield : 84%.

Mechanism :
The PPh₃-I₂ system generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by benzylamine to form the amide bond.

Functionalization with the Sulfanyl-Carbamoyl Methyl Group

The sulfanyl group is alkylated with a carbamoyl methyl precursor.

Procedure :

  • Reactants :
    • Imidazole-functionalized benzamide (1.0 equiv).
    • Chloroacetyl chloride (1.2 equiv).
    • 3,4-Dimethylaniline (1.5 equiv).
  • Conditions :
    • React chloroacetyl chloride with 3,4-dimethylaniline in tetrahydrofuran (THF) at 0°C for 1 hour.
    • Add triethylamine (2.0 equiv) and stir at room temperature for 6 hours.
    • React the resulting carbamoyl chloride with the imidazole-thiol intermediate in methanol at 50°C for 12 hours.
  • Workup : Filter and recrystallize from ethanol.
  • Yield : 62%.

Mechanism :
Chloroacetyl chloride reacts with 3,4-dimethylaniline to form a carbamoyl chloride, which undergoes nucleophilic substitution with the sulfanyl group on the imidazole.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Benzamide Coupling : DCM outperforms THF in yield (84% vs. 72%) due to better solubility of intermediates.
  • Imidazole Substitution : DMF at 80°C achieves higher conversion rates than acetonitrile (68% vs. 55%).

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ (5 mol%) improves imidazole coupling efficiency by 15% in model reactions.
  • Microwave Assistance : Reducing reaction time from 12 hours to 2 hours for carbamoylation steps, maintaining yields >60%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.20 (s, 6H, 3,4-dimethylphenyl-CH₃).
    • δ 4.52 (s, 2H, -SCH₂CO-).
    • δ 7.21–7.89 (m, 12H, aromatic and imidazole protons).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Solutions

  • Sulfanyl Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
  • Steric Hindrance : Use excess 3,4-dimethylaniline (1.5 equiv) to drive carbamoylation to completion.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzamide
  • N-ethylbenzamide
  • N-(4-fluorophenyl)-3-bromo-benzamide

Uniqueness

N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications, offering advantages over similar compounds in terms of versatility and potential therapeutic benefits.

Biological Activity

N-benzyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex compound with potential applications in medicinal chemistry, particularly in cancer treatment and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with various functional groups, including an imidazole ring and a thioether linkage. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_4O_2S, and it has a molecular weight of approximately 424.52 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it could target thymidylate synthase or histone deacetylases (HDAC), which are crucial in DNA synthesis and epigenetic regulation .
  • Receptor Modulation : It may also act as a modulator for various receptors, influencing downstream signaling pathways that affect cell growth and survival.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit a range of biological activities. Below is a summary of relevant findings:

Activity Example Compounds IC50 Values
Anticancer1,3,4-Oxadiazole derivatives0.20 - 0.35 μM
AntimicrobialVarious benzamide derivativesModerate to high potency
Enzyme InhibitionRET kinase inhibitorsIC50 < 100 nM
AntioxidantBenzamide analogsVaries by structure

Case Studies

  • Anticancer Potential : A study focused on the anticancer properties of imidazole derivatives highlighted that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of critical cellular pathways involved in tumor growth .
  • Enzyme Interaction Studies : Research on enzyme interactions revealed that this compound could effectively inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADP and NADPH, which are essential for DNA synthesis. This inhibition could provide a novel approach to downregulating cancer cell growth .

Q & A

Q. Docking protocol :

  • Protein preparation : Use Glide XP (Schrödinger Suite) with OPLS4 force field. Include explicit water molecules in the binding pocket .
  • Scoring : The hydrophobic enclosure term in Glide XP prioritizes ligand burial of lipophilic groups (e.g., 3,4-dimethylphenyl) within kinase hydrophobic pockets .
    Validation : Compare docking poses with co-crystallized ligands (PDB: 4ZBI). RMSD values <2.0 Å indicate reliable predictions .

How should researchers design assays to evaluate the compound’s antitumor activity, and what controls are critical for minimizing false positives?

Q. In vitro assays :

  • Cell viability : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure. Include staurosporine as a positive control .
  • Selectivity : Test parallel assays on non-cancerous lines (e.g., HEK-293) to rule out general cytotoxicity.
    Controls :
  • Solvent controls (DMSO ≤0.1% v/v) to exclude vehicle effects.
  • Protease inhibitors (e.g., PMSF) in lysates to prevent compound degradation .

What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?

Q. Stability profiling :

  • LC-MS/MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours. Look for hydrolysis of the carbamoyl or sulfanyl groups .
  • NMR kinetics : Track imidazole ring proton shifts (δ 7.8–8.2 ppm) in D2O to assess ring-opening reactions .
    Key parameters : Half-life (t½) >6 hours in serum-containing media is desirable for in vivo studies .

How can contradictory data between computational binding predictions and experimental IC50 values be reconciled?

Q. Potential causes :

  • Solvent effects : Docking may neglect entropic penalties from displacing water molecules in the binding pocket. Use WaterMap (Schrödinger) to identify high-energy hydration sites .
  • Protonation states : Ensure the imidazole nitrogen (pKa ~6.5) is modeled correctly at physiological pH.
    Mitigation : Perform free-energy perturbation (FEP+) calculations to refine affinity predictions .

What SAR (Structure-Activity Relationship) insights can guide optimization of this compound’s bioactivity?

Q. Critical substituents :

  • 3,4-Dimethylphenyl : Enhances hydrophobic interactions with kinase ATP pockets. Replacing methyl groups with halogens (e.g., Cl) increases potency but reduces solubility .
  • Benzamide group : Substituting the benzyl ring with electron-withdrawing groups (e.g., -NO2) improves metabolic stability but may introduce toxicity .
    Optimization strategy : Introduce polar groups (e.g., -OH, -NH2) on the benzamide to balance lipophilicity (clogP ≤3) .

How should researchers validate target engagement in cellular models?

Q. Approaches :

  • Cellular thermal shift assay (CETSA) : Heat-treated lysates from compound-exposed cells are analyzed via Western blot for target protein stabilization .
  • Kinase profiling : Use KinomeScan to assess selectivity across 468 kinases. A selectivity score (S10) <0.01 indicates high specificity .

What are the best practices for resolving spectral overlaps in <sup>1</sup>H-NMR analysis of this compound?

Q. Techniques :

  • 2D NMR : Perform COSY and HSQC to assign overlapping aromatic protons (δ 7.2–7.6 ppm) and imidazole protons .
  • Solvent selection : Use DMSO-d6 to sharpen peaks via hydrogen-bond disruption.
    Advanced methods : Dynamic NMR (DNMR) at variable temperatures (25–60°C) to separate rotameric signals from the carbamoyl group .

How can metabolic pathways of this compound be predicted to inform toxicity studies?

Q. In silico tools :

  • Meteor Nexus : Predict Phase I oxidation sites (e.g., imidazole ring) and Phase II glucuronidation .
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates .
    In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .

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